molecular formula C9H5BrClN B189595 6-Bromo-7-chloroquinoline CAS No. 127827-54-7

6-Bromo-7-chloroquinoline

Cat. No.: B189595
CAS No.: 127827-54-7
M. Wt: 242.5 g/mol
InChI Key: LTMBJODLNOMUAB-UHFFFAOYSA-N
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Description

6-Bromo-7-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For instance, a typical synthetic route may involve the following steps:

    Bromination: Quinoline is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Chlorination: The brominated quinoline is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of quinoline derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in solvents such as dichloromethane are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran are utilized.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or ethanol are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-Bromo-7-chloroquinoline has a wide range of scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimalarial, antimicrobial, and anticancer activities.

    Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Materials Science: The compound is utilized in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

    Industrial Chemistry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloroquinoline depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can inhibit enzymes involved in critical biological pathways, such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division.

    Modulating Receptors: It can bind to and modulate the activity of specific receptors, affecting signal transduction pathways and cellular responses.

The molecular targets and pathways involved vary based on the specific biological context and the functional groups present on the quinoline scaffold.

Comparison with Similar Compounds

6-Bromo-7-chloroquinoline can be compared with other quinoline derivatives, such as:

  • 6-Bromo-4-chloroquinoline
  • 6-Bromo-2-chloroquinoline
  • 7-Bromo-6-chloroquinoline

Uniqueness

The unique combination of bromine and chlorine atoms at specific positions on the quinoline ring imparts distinct chemical and biological properties to this compound

Properties

IUPAC Name

6-bromo-7-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMBJODLNOMUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561533
Record name 6-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127827-54-7
Record name 6-Bromo-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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